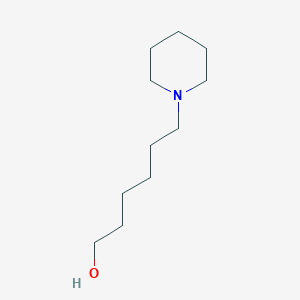

6-(Piperidin-1-yl)hexan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-piperidin-1-ylhexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h13H,1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZJLZKQMRVPLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Piperidin 1 Yl Hexan 1 Ol

Synthetic Routes and Strategies for 6-(Piperidin-1-yl)hexan-1-ol and Related Structures

The formation of the piperidine (B6355638) ring or the attachment of the piperidine moiety to the hexanol backbone can be achieved through several established synthetic methodologies. These include nucleophilic substitution, reductive amination, and cyclization strategies.

Alkylation and Nucleophilic Substitution Approaches for C-N Bond Formation

A direct and common method for the synthesis of this compound is the nucleophilic substitution reaction between piperidine and a 6-halo-substituted hexan-1-ol. In this SN2 reaction, the nitrogen atom of the piperidine acts as the nucleophile, displacing a halide (e.g., chloro, bromo, or iodo) from the terminal position of the hexyl chain.

The reaction is typically carried out in a suitable solvent, such as acetonitrile or DMF, and often in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. researchgate.net The choice of base can influence the reaction rate and yield; common bases include potassium carbonate or triethylamine. researchgate.net To favor mono-alkylation and prevent the formation of quaternary ammonium salts, the alkyl halide can be added slowly to a solution containing an excess of piperidine. researchgate.net A similar reaction has been described for the synthesis of the morpholine analogue, where 6-chlorohexan-1-ol was reacted with morpholine. nih.gov

Table 1: Representative Conditions for N-Alkylation of Secondary Amines

| Amine | Alkylating Agent | Solvent | Base | Conditions | Product |

|---|---|---|---|---|---|

| Piperidine | 6-Bromohexan-1-ol | Acetonitrile | K2CO3 | Room Temp to Reflux | This compound |

| Piperidine | 6-Chlorohexan-1-ol | DMF | NaH | 0 °C to Room Temp | This compound |

Reductive Amination Pathways to Piperidine Derivatives

Reductive amination provides an alternative route for forming the crucial C-N bond. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. nih.gov To synthesize this compound, this pathway would start with 6-oxohexan-1-ol (also known as 6-hydroxyhexanal) and piperidine.

The reaction is facilitated by a reducing agent that is selective for the iminium ion over the initial carbonyl group. Common reagents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)3), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. researchgate.net Reductive amination is a cornerstone in the synthesis of nitrogen-containing compounds due to its operational simplicity and the wide availability of starting materials. researchgate.net This method is broadly applicable for creating substituted piperidines from various aldehydes and ketones. nih.gov

Table 2: Reagents for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Typical Product Class |

|---|---|---|---|---|

| 6-Oxohexan-1-ol | Piperidine | NaBH(OAc)3 | Dichloromethane (DCM) | Tertiary Amine |

| Aldehyde/Ketone | Secondary Amine | NaBH3CN | Methanol (MeOH) | Tertiary Amine |

Intramolecular Cyclization and Ring-Closing Methodologies for Piperidine Ring Assembly

Instead of attaching a pre-formed piperidine ring, the heterocycle itself can be constructed on the molecule through intramolecular cyclization. This approach is fundamental for synthesizing a wide variety of substituted piperidines. nih.gov One strategy involves the N-heterocyclization of amino alcohols. For example, a linear precursor such as N-benzyl-6-aminohexan-1,5-diol could undergo an iridium-catalyzed cyclization to form a piperidine ring. organic-chemistry.org

Another common method is the cyclization of an amino alcohol via activation of the hydroxyl group. Treatment of an N-substituted 6-aminohexan-1-ol with thionyl chloride (SOCl2) can generate the corresponding 6-chlorohexylamine in situ, which then undergoes intramolecular nucleophilic substitution to form the N-substituted piperidine ring. organic-chemistry.org Radical-mediated cyclizations of linear amino-aldehydes or other suitable precursors also provide effective routes to the piperidine core. nih.govbeilstein-journals.org

Multicomponent Reaction Strategies for Complex Analogues

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. They are highly valued for their efficiency and ability to generate molecular diversity. researchgate.net While not typically used for the direct synthesis of a simple structure like this compound, MCRs are instrumental in creating more complex analogues containing the piperidine scaffold.

For instance, MCRs can assemble highly functionalized piperidines by combining an aldehyde, an amine, and a β-ketoester or other active methylene (B1212753) compound. researchgate.net These reactions can be promoted by various catalysts, including Brønsted acids. researchgate.net Such strategies could be adapted to incorporate a hexanol-containing fragment into one of the starting components, leading to complex piperidine derivatives bearing the desired C6 alcohol side chain.

Functional Group Interconversions and Derivatization Strategies of this compound

The primary alcohol in this compound is a versatile functional group that can be readily converted into other functionalities, most notably esters, through acylation reactions.

Esterification and Acylation of the Primary Alcohol Functionality

The hydroxyl group of this compound can be esterified by reaction with acylating agents such as acyl chlorides or carboxylic anhydrides. libretexts.orgchemguide.co.uk The key challenge in acylating amino alcohols is achieving chemoselectivity. Since both the tertiary amine and the alcohol can potentially react, conditions must be chosen to favor O-acylation over N-acylation or other side reactions.

Reaction with Acyl Chlorides: The reaction of an alcohol with an acyl chloride is a common method for ester synthesis. youtube.com The reaction is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, which neutralizes the HCl byproduct. beilstein-journals.org In the case of this compound, the piperidine nitrogen is a tertiary amine and is less nucleophilic than the primary alcohol's oxygen, especially under neutral or slightly basic conditions, favoring O-acylation. Under strongly acidic conditions, the amine group would be protonated, preventing it from reacting and ensuring chemoselective O-acylation. beilstein-journals.org

Reaction with Acid Anhydrides: Carboxylic anhydrides are also effective acylating agents for alcohols. libretexts.orgchemguide.co.uk These reactions are often catalyzed by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP). quora.comorganic-chemistry.org The amine catalyst acts as a nucleophile, attacking the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol to form the ester. quora.com The reaction proceeds efficiently, converting the alcohol to its corresponding ester.

Table 3: General Conditions for O-Acylation of Alcohols

| Acylating Agent | Catalyst/Base | Solvent | Key Features |

|---|---|---|---|

| Acyl Chloride | Pyridine, Triethylamine | Dichloromethane, THF | Base neutralizes HCl byproduct. beilstein-journals.org |

| Carboxylic Anhydride | DMAP, Pyridine | Dichloromethane, Acetonitrile | DMAP provides significant rate enhancement. organic-chemistry.org |

Ether Formation and Other Oxygen-Containing Modifications at the Hexyl Chain

The primary alcohol functional group in this compound is a key site for chemical modification, particularly for the formation of ethers. Standard etherification protocols can be employed to introduce a variety of alkyl or aryl groups. For instance, the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by nucleophilic substitution with an alkyl halide, is a common method.

Furthermore, the hydroxyl group can undergo other transformations to yield various oxygen-containing functionalities. These modifications can alter the compound's physical and chemical properties, making it suitable for a range of applications.

| Reaction Type | Reagents | Product Functional Group |

| Williamson Ether Synthesis | 1. NaH, 2. R-X | Ether (-OR) |

| Acylation | RCOCl, Pyridine | Ester (-OC(O)R) |

| Oxidation | PCC, CH2Cl2 | Aldehyde (-CHO) |

| Oxidation | KMnO4, H+ | Carboxylic Acid (-COOH) |

Modifications and Substitutions on the Piperidine Ring System

The piperidine ring of this compound is another site amenable to a variety of chemical transformations. These modifications can introduce new functional groups or alter the stereochemistry of the ring, leading to a diverse array of derivatives.

Advanced Reaction Mechanisms and Catalysis in this compound Synthesis

The synthesis of this compound and its analogs can be achieved through various advanced synthetic methods that offer high levels of control over the reaction outcome. These methods often employ metal catalysts or proceed through radical intermediates to achieve specific stereochemical and regiochemical results.

Metal-Catalyzed Reactions and Their Stereochemical Control

Transition metal catalysis plays a significant role in the synthesis of piperidine derivatives, offering efficient and selective routes to complex molecular architectures. mdpi.com Various metal catalysts, including those based on palladium, rhodium, and iridium, have been utilized for the construction and functionalization of the piperidine ring. nih.govacs.org These catalysts can facilitate a range of transformations, such as cross-coupling reactions, hydrogenations, and cyclizations, often with a high degree of stereochemical control. nih.govdigitellinc.com For instance, asymmetric hydrogenation of pyridine precursors using chiral metal catalysts can provide enantiomerically enriched piperidines. nih.govrsc.org The choice of metal, ligand, and reaction conditions is crucial in determining the stereoselectivity of these transformations. rsc.org

Radical-Mediated Cyclization Pathways

Radical cyclization reactions provide a powerful tool for the construction of the piperidine ring system. rsc.org These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an unsaturated moiety, such as an alkene or alkyne. nih.gov The regioselectivity of the cyclization is governed by Baldwin's rules, with 6-endo-trig cyclizations being a common pathway for the formation of six-membered rings. nih.gov Photoredox catalysis has emerged as a mild and efficient method for generating the necessary radical intermediates under visible light irradiation. nih.gov This approach avoids the use of harsh reagents and offers a high degree of functional group tolerance. nih.gov

Advanced Spectroscopic Characterization and Computational Chemistry of 6 Piperidin 1 Yl Hexan 1 Ol

Spectroscopic Analysis Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 6-(Piperidin-1-yl)hexan-1-ol. By employing a suite of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, Raman), and mass spectrometry, a detailed portrait of its atomic connectivity, functional groups, and molecular mass can be compiled.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom, allowing for precise structural assignment.

In ¹H NMR, the protons of the hexanol chain and the piperidine (B6355638) ring are expected to exhibit distinct chemical shifts. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) and the nitrogen atom (-CH₂N-) would appear as the most downfield signals within the aliphatic region due to the deshielding effects of the electronegative oxygen and nitrogen atoms. The remaining methylene groups of the hexanol chain and the piperidine ring would resonate at higher fields.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbons bonded to the hydroxyl group and the nitrogen atom are expected to be the most deshielded. The symmetry of the piperidine ring, if undergoing rapid chair-to-chair interconversion at room temperature, would result in three distinct signals for its five carbon atoms.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity between protons and carbons, solidifying the structural assignment. For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions between protons, offering insights into the preferred spatial arrangement of the piperidine ring and the flexible hexanol chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures, such as piperidine and hexan-1-ol.

| Atom Position (Hexan-1-ol chain) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-H₂ | ~3.6 | ~62 |

| C2-H₂ | ~1.5 | ~32 |

| C3-H₂ | ~1.3 | ~25 |

| C4-H₂ | ~1.3 | ~26 |

| C5-H₂ | ~1.5 | ~27 |

| C6-H₂ | ~2.3 | ~59 |

| Atom Position (Piperidine ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2'/C6'-H₂ | ~2.4 | ~54 |

| C3'/C5'-H₂ | ~1.6 | ~26 |

| C4'-H₂ | ~1.5 | ~24 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides definitive evidence for the functional groups present in this compound and offers insights into intermolecular forces, such as hydrogen bonding. These two methods are complementary, as some vibrational modes may be more active in either IR or Raman scattering.

The FT-IR spectrum is expected to be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. The aliphatic C-H stretching vibrations from both the hexanol chain and the piperidine ring would appear as strong, sharp peaks between 2850 and 3000 cm⁻¹. Other key signals include the C-O stretching vibration around 1050-1150 cm⁻¹ and the C-N stretching vibration of the tertiary amine, typically found in the 1000-1250 cm⁻¹ region.

The FT-Raman spectrum would also show the strong C-H stretching bands. The symmetric "breathing" modes of the piperidine ring may be more prominent in the Raman spectrum, providing a characteristic fingerprint for this moiety. The O-H stretch is typically a weak signal in Raman spectroscopy.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical ranges for the respective functional groups.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | FT-IR | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aliphatic) | FT-IR, Raman | 2850 - 3000 | Strong |

| C-N Stretch (Tertiary Amine) | FT-IR | 1000 - 1250 | Medium |

| C-O Stretch (Primary Alcohol) | FT-IR | 1050 - 1150 | Strong |

| CH₂ Bend | FT-IR | 1450 - 1480 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the exact molecular mass of this compound and to deduce its structure through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₁H₂₃NO, which corresponds to a molecular weight of approximately 185.31 g/mol .

Upon electron ionization (EI), the molecule would generate a molecular ion (M⁺) peak at m/z 185. The fragmentation pattern is predictable based on the stability of the resulting carbocations and radical species. A prominent fragmentation pathway would be the alpha-cleavage adjacent to the nitrogen atom of the piperidine ring. This would involve the loss of a pentyl radical (•C₅H₁₁) from the hexanol chain, resulting in a highly stable, resonance-stabilized iminium ion at m/z 98. This is often the base peak in the mass spectra of N-alkyl piperidines. Another likely fragmentation is the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 167.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Identity | Fragmentation Pathway |

| 185 | [M]⁺ | Molecular Ion |

| 167 | [M - H₂O]⁺ | Loss of water from the alcohol |

| 98 | [C₆H₁₂N]⁺ | α-cleavage at C6, loss of •C₅H₁₁ |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry provides a theoretical framework to understand the electronic structure and reactivity of this compound at the molecular level. By using quantum chemical calculations, one can predict various molecular properties that complement and help interpret experimental findings.

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to find the lowest energy conformation. These calculations can also yield valuable information about bond lengths, bond angles, and the distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to predict electronic excitation energies and, consequently, the UV-Visible absorption spectrum. Although this compound lacks significant chromophores, TD-DFT can predict weak electronic transitions that might occur in the ultraviolet region.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom, making this site the most nucleophilic and susceptible to electrophilic attack. The LUMO is likely to be a σ* (sigma anti-bonding) orbital distributed across the C-N and C-O bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can provide precise energy values for these orbitals, allowing for a quantitative prediction of the molecule's reactivity profile.

Table 4: Predicted Frontier Molecular Orbital Characteristics for this compound

| Parameter | Description | Predicted Characteristic |

| HOMO | Highest Occupied Molecular Orbital | Localized on the nitrogen lone pair. Represents the site of electron donation (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Distributed across σ* anti-bonding orbitals. Represents the site of electron acceptance (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Expected to be relatively large, indicating high kinetic stability typical of saturated aliphatic amines and alcohols. |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Prediction

The Molecular Electrostatic Potential (MEP) map is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity. It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is fundamental for predicting how the molecule will interact with other chemical species, including receptors, solvents, and other molecules.

For this compound, the MEP map is characterized by distinct regions of varying electrostatic potential, dictated by its functional groups. The oxygen atom of the hydroxyl (-OH) group and the nitrogen atom of the piperidine ring are the most electronegative centers. Consequently, these areas exhibit a high electron density and are represented as regions of negative electrostatic potential (typically colored red or yellow). These sites are the primary locations for electrophilic attacks and are key to forming hydrogen bonds.

Conversely, the hydrogen atom of the hydroxyl group is electron-deficient due to its bond with the highly electronegative oxygen atom. This creates a region of positive electrostatic potential (typically colored blue), making it a likely site for nucleophilic interactions. The protons on the carbon atoms adjacent to the piperidine nitrogen also exhibit a degree of positive potential. The long hexyl chain, being composed of carbon and hydrogen atoms, generally presents a neutral or weakly positive potential (often colored green), indicating its nonpolar and less reactive nature. Understanding these electrostatic features is vital for predicting the molecule's solubility, crystal packing, and binding affinity in biological systems.

Interactive Data Table: Predicted MEP Regions of this compound

| Molecular Region | Atom(s) of Interest | Predicted Electrostatic Potential | Color on MEP Map | Predicted Interaction Type |

| Hydroxyl Group | Oxygen | Negative | Red | Electrophilic Attack / H-Bond Acceptor |

| Hydroxyl Group | Hydrogen | Positive | Blue | Nucleophilic Attack / H-Bond Donor |

| Piperidine Ring | Nitrogen | Negative | Red/Orange | Electrophilic Attack / H-Bond Acceptor |

| Alkyl Chain | C-H Bonds | Near-Neutral | Green | Van der Waals / Hydrophobic |

Conformational Analysis and Potential Energy Surface (PES) Studies

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. The Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. longdom.org By exploring the PES, chemists can identify the most stable, low-energy conformations and the energy barriers that separate them. longdom.orgarxiv.org

The conformational landscape of this compound is complex due to several rotatable bonds:

Piperidine Ring: The six-membered piperidine ring predominantly adopts a stable chair conformation to minimize steric strain. acs.org It can undergo a "ring flip" to an alternative chair conformation, though this is a higher-energy process.

Piperidine-Hexanol Linkage: Rotation around the C-N bond connecting the piperidine ring to the hexyl chain further increases the number of possible conformations.

A PES study would systematically vary the key dihedral angles of the molecule to calculate the corresponding energy. longdom.org The results would reveal several local energy minima, corresponding to stable conformers. The global minimum would represent the most stable conformation of the molecule in a vacuum. The analysis of transition states (saddle points on the PES) provides information on the energy required for the molecule to convert from one conformer to another, which is crucial for understanding its dynamic behavior. mdpi.com

Interactive Data Table: Key Dihedral Angles and Expected Conformational Features

| Torsion (Dihedral Angle) | Description | Expected Low-Energy Conformations | Potential Impact on Properties |

| C-C-C-C (in hexyl chain) | Rotation of the alkyl backbone | Anti (~180°), Gauche (±60°) | Affects molecular length and shape (hydrophobicity) |

| N-C-C-C (chain linkage) | Orientation of the piperidine ring relative to the chain | Anti and Gauche arrangements | Influences the accessibility of the nitrogen lone pair |

| C-C-O-H (hydroxyl group) | Orientation of the hydroxyl proton | Staggered conformations favored | Determines H-bonding capability and directionality |

| Ring Puckering | Internal angles of the piperidine ring | Chair conformation is the most stable | Defines the local stereochemistry at the nitrogen center |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. researchgate.net These models are built by calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, or topological features of a molecule. By creating a regression model that links these descriptors to an experimentally measured property for a series of related compounds, the model can then be used to predict that property for new, untested molecules. nih.govmdpi.com

For a class of compounds including this compound, a QSPR model could predict a wide range of properties such as boiling point, water solubility, and the n-octanol-water partition coefficient (log P). nih.gov The development of such a model would involve:

Dataset Compilation: Gathering a set of amino alcohols with known experimental property values.

Descriptor Calculation: Computing various molecular descriptors for each molecule in the dataset. Relevant descriptors for amino alcohols would likely include:

Topological Descriptors: Indices that describe the connectivity and branching of the molecular skeleton (e.g., Wiener index, Kier & Hall connectivity indices).

Constitutional Descriptors: Simple counts of atoms, bonds, rings, and molecular weight. acs.org

Quantum-Chemical Descriptors: Parameters derived from quantum calculations, such as dipole moment, polarizability, and orbital energies (HOMO/LUMO), which can account for electronic effects. acs.orgacs.org

Polarizability Effect Index (PEI): A descriptor that has been shown to be effective in modeling properties of aliphatic alcohols and amines. mdpi.comnih.gov

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) to build an equation relating the descriptors to the property. The model's predictive power is then rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. conicet.gov.ar

Such a validated QSPR model would be a powerful tool for estimating the properties of this compound and designing new derivatives with optimized characteristics without the need for extensive experimental synthesis and testing.

Interactive Data Table: Relevant QSPR Descriptors for Amino Alcohols

| Descriptor Class | Example Descriptor | Information Encoded | Predicted Property Influence |

| Constitutional | Molecular Weight (MW) | Size and mass of the molecule | Boiling Point, Density |

| Topological | Wiener Index | Molecular branching and compactness | Boiling Point, Viscosity |

| Electronic | Dipole Moment | Polarity of the molecule | Solubility, Boiling Point |

| Quantum-Chemical | Polarizability Effect Index (PEI) | Inductive effects and polarizability | Boiling Point, Refractive Index mdpi.comacs.org |

| Partitioning | Log P | Lipophilicity/Hydrophilicity balance | Water Solubility, Biological Membrane Permeability |

Structure Activity Relationship Sar Studies of 6 Piperidin 1 Yl Hexan 1 Ol Analogues

Design and Synthesis of Structurally Related Analogues for SAR Probing

The foundation of any structure-activity relationship study lies in the systematic design and synthesis of analogues where specific parts of the lead molecule are methodically altered. For 6-(piperidin-1-yl)hexan-1-ol, the design of new analogues would focus on modifications of its three main structural components: the piperidine (B6355638) ring, the hexyl linker, and the terminal hydroxyl group.

A common synthetic route to produce these analogues involves the N-alkylation of piperidine or its derivatives with a suitable ω-haloalkanol. For instance, the synthesis of the parent compound, this compound, can be achieved by reacting piperidine with 6-chlorohexan-1-ol or 6-bromohexan-1-ol. This straightforward nucleophilic substitution provides a versatile method for creating a library of analogues by simply varying the starting materials.

Modification of the Piperidine Ring: To probe the influence of the piperidine moiety, various substituted piperidines can be used as the starting amine. This includes the introduction of alkyl, aryl, or functional groups at different positions on the ring. The synthesis of these substituted piperidines can be accomplished through various established methods, such as the reduction of corresponding substituted pyridines. mdpi.comnih.gov For example, 2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine (B120128) can be reacted with 6-chlorohexan-1-ol to explore the effect of steric hindrance and lipophilicity near the nitrogen atom.

Variation of the Alkyl Linker: The length of the alkyl chain connecting the piperidine ring and the hydroxyl group is a critical parameter that can significantly impact biological activity by altering the molecule's flexibility and the spatial relationship between the two terminal groups. A series of analogues with varying linker lengths (e.g., from two to ten carbons) can be synthesized by reacting piperidine with the corresponding ω-haloalkanols (e.g., 2-bromoethanol, 3-chloropropanol, 8-bromo-octan-1-ol).

Modification of the Terminal Hydroxyl Group: The role of the terminal hydroxyl group as a potential hydrogen bond donor or acceptor can be investigated by synthesizing analogues where this group is modified. Ethers can be prepared by Williamson ether synthesis, and esters can be formed through esterification reactions with various carboxylic acids. These modifications allow for an exploration of the importance of the hydroxyl group's hydrogen-bonding capacity and the effects of introducing different electronic and steric properties at this position.

A representative, albeit hypothetical, library of synthesized analogues for SAR probing is presented in the interactive table below, showcasing the systematic structural variations.

| Compound ID | Piperidine Substitution | Linker Length (Carbons) | Terminal Group |

| A-1 | None | 6 | -OH |

| A-2 | 2-Methyl | 6 | -OH |

| A-3 | 4-Phenyl | 6 | -OH |

| B-1 | None | 4 | -OH |

| B-2 | None | 8 | -OH |

| C-1 | None | 6 | -OCH3 |

| C-2 | None | 6 | -OCOCH3 |

Elucidation of Key Structural Features Influencing Biological Activity and Potency

By evaluating the biological activity of the synthesized analogues, key structural features that govern their potency and efficacy can be identified. While the specific biological target for this compound is not explicitly defined in the available literature, general principles from SAR studies of other piperidine-containing bioactive molecules can be applied. nih.govnih.govnih.gov

Influence of Piperidine Ring Substitution: Substituents on the piperidine ring can have a profound effect on biological activity. Small alkyl groups, such as a methyl group, can increase lipophilicity, which may enhance membrane permeability and target engagement. However, the position of the substituent is crucial. Substitution at the 2-position might introduce steric hindrance that could either be detrimental or beneficial for binding, depending on the topology of the target's binding site. Aromatic substituents, such as a phenyl group at the 4-position, can introduce potential for π-π stacking interactions, which could significantly enhance binding affinity.

Impact of Alkyl Chain Length: The length of the alkyl linker is often a critical determinant of activity. An optimal chain length is typically required to position the piperidine ring and the terminal functional group in the correct orientation for effective interaction with the biological target. A shorter or longer chain might lead to a loss of activity due to improper alignment within the binding pocket. For instance, in a series of N-alkylmorpholine derivatives, the antibacterial activity was found to be highly dependent on the alkyl chain length.

Role of the Terminal Functional Group: The terminal hydroxyl group is a key feature, likely involved in hydrogen bonding with the biological target. Replacing the hydroxyl group with a methoxy (B1213986) group (an ether) removes the hydrogen bond donating capability, which can lead to a significant drop in activity if this interaction is crucial. Conversion to an ester introduces a bulkier, more lipophilic group that could also alter the binding mode.

A hypothetical data table illustrating the impact of these structural modifications on biological activity (represented as IC50 values, where a lower value indicates higher potency) is provided below.

| Compound ID | Structural Modification | Hypothetical IC50 (µM) |

| A-1 | Parent Compound | 10 |

| A-2 | 2-Methyl on Piperidine | 25 |

| A-3 | 4-Phenyl on Piperidine | 2 |

| B-1 | Butyl Linker | 50 |

| B-2 | Octyl Linker | 30 |

| C-1 | Methoxy Terminus | 100 |

| C-2 | Acetoxy Terminus | 75 |

From this hypothetical data, one could infer that a phenyl substituent on the piperidine ring enhances activity, while steric hindrance from a 2-methyl group is detrimental. The hexyl linker appears to be optimal, and the terminal hydroxyl group is critical for activity.

Predictive Models for Structure-Activity Correlations based on Experimental Data

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that can be developed to predict the biological activity of new compounds based on their physicochemical properties. nih.gov For a series of this compound analogues, a QSAR model could be built using the experimental biological data (e.g., IC50 values) and calculated molecular descriptors.

The first step in developing a QSAR model is to calculate a wide range of molecular descriptors for each analogue. These descriptors can be categorized as:

Electronic Descriptors: Such as partial charges, dipole moment, and frontier orbital energies (HOMO and LUMO), which describe the electronic properties of the molecule.

Steric Descriptors: Including molecular weight, volume, surface area, and specific steric parameters (e.g., Taft steric parameters), which quantify the size and shape of the molecule.

Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Which are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. For example, a hypothetical MLR equation for the activity of these analogues might look like:

pIC50 = c0 + c1(logP) - c2(Steric_Parameter) + c3*(H-bond_Donor_Count)

Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, c3 are coefficients determined by the regression analysis. Such an equation would suggest that activity increases with lipophilicity and the presence of a hydrogen bond donor, but decreases with increased steric bulk at a certain position.

Investigation of Biological Activities and Molecular Mechanisms of 6 Piperidin 1 Yl Hexan 1 Ol and Analogues

In Vitro Mechanistic Investigations of Biological Activity

The biological effects of piperidine (B6355638) analogues have been extensively profiled using a variety of in vitro assays to elucidate their mechanisms of action at the molecular and cellular levels.

A prominent area of investigation for piperidine-containing compounds is their ability to inhibit monoamine oxidases (MAOs), enzymes crucial for the degradation of monoamine neurotransmitters. psychscenehub.com Analogues such as pyridazinobenzylpiperidine derivatives have been synthesized and evaluated for their inhibitory potential against the two MAO isoforms, MAO-A and MAO-B. researchgate.netmdpi.com

In one such study, a series of 24 pyridazinobenzylpiperidine derivatives were assessed. The findings indicated that most of the compounds exhibited a preferential inhibition of MAO-B over MAO-A. For instance, compound S5 was identified as a potent MAO-B inhibitor with an half-maximal inhibitory concentration (IC₅₀) of 0.203 μM. researchgate.netmdpi.com Its inhibitory activity against MAO-A was significantly weaker, with an IC₅₀ of 3.857 μM, resulting in a selectivity index (SI) of 19.04 for MAO-B. researchgate.netmdpi.com Further kinetic studies revealed that the most potent compounds, S5 and S16, act as competitive and reversible inhibitors of MAO-B, with inhibition constant (Kᵢ) values of 0.155 ± 0.050 μM and 0.721 ± 0.074 μM, respectively. researchgate.netmdpi.com This competitive, reversible mechanism suggests that these compounds vie with the natural substrate for binding to the active site of the enzyme. researchgate.net

Similarly, piperine, a naturally occurring alkaloid containing a piperidine ring, and its derivatives have been shown to be selective inhibitors of MAO-B. nih.govnih.gov

Table 1: MAO-B Inhibition Data for Selected Pyridazinobenzylpiperidine Derivatives

| Compound | MAO-B IC₅₀ (μM) | MAO-A IC₅₀ (μM) | Selectivity Index (SI) for MAO-B | Inhibition Type (MAO-B) | Kᵢ (μM) (MAO-B) |

|---|---|---|---|---|---|

| S5 | 0.203 | 3.857 | 19.04 | Competitive, Reversible | 0.155 ± 0.050 |

| S16 | 0.979 | > 100 | > 102.14 | Competitive, Reversible | 0.721 ± 0.074 |

| S15 | > 100 | 3.691 | - | - | - |

Data sourced from a study on pyridazinobenzylpiperidine derivatives as MAO inhibitors. researchgate.netmdpi.com

The piperidine ring is a common scaffold in the design of ligands for G-protein coupled receptors (GPCRs), particularly the cannabinoid receptor 1 (CB1). Functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines have been developed as potent and selective inverse agonists of the human CB1 receptor (hCB1). researchgate.net An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response.

Receptor binding assays are crucial for determining the affinity and selectivity of these compounds. For example, a novel peripherally restricted CB1 receptor antagonist, TXX-522, which was designed based on the classical antagonist/inverse agonist rimonabant, demonstrated a high affinity for the CB1 receptor with an IC₅₀ value of 170 nmol/L. In contrast, its affinity for the CB2 receptor was much lower, with an IC₅₀ greater than 30 μmol/L, indicating a high selectivity (176-fold) for the CB1 receptor. frontiersin.org

These studies often involve competitive binding experiments where the ability of the test compound to displace a radiolabeled ligand from the receptor is measured. The results from such assays help in establishing a structure-activity relationship (SAR), guiding the optimization of lead compounds to enhance potency and selectivity. researchgate.net The development of peripherally restricted analogues is a key strategy aimed at mitigating the central nervous system side effects observed with earlier generations of CB1 antagonists. frontiersin.orgnih.gov

The interaction of piperidine analogues with their molecular targets initiates a cascade of intracellular signaling events. For compounds targeting GPCRs like the CB1 receptor, these effects are often studied by measuring changes in the levels of second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). The CB1 receptor is coupled to Gᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels upon agonist stimulation. frontiersin.org

CB1 inverse agonists, by stabilizing an inactive receptor conformation, can prevent this agonist-induced decrease in cAMP. In cellular assays using Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (CHO-hCB1), the functional activity of these compounds is often assessed. For instance, the antagonist TXX-522 was shown to dose-dependently reverse the inhibition of forskolin-stimulated cAMP accumulation caused by the CB1 agonist WIN 55,212-2. frontiersin.org This demonstrates its ability to block the canonical G-protein signaling pathway of the CB1 receptor. Some peripherally restricted CB1R inverse agonists have also been shown to signal through β-arrestins in pancreatic β-cells. nih.gov Furthermore, treatment with the inverse agonist MRI-1891 was found to protect isolated human islet cells from cytokine-induced apoptosis. nih.gov

For MAO inhibitors, the primary consequence of their action at the cellular level is an increase in the synaptic availability of monoamine neurotransmitters (e.g., dopamine (B1211576), serotonin, norepinephrine). psychscenehub.com By blocking the primary enzyme responsible for their degradation, these inhibitors lead to an accumulation of neurotransmitters in the presynaptic terminal, making more available for release into the synaptic cleft. psychscenehub.com

Identification and Characterization of Molecular Targets

Identifying the specific molecular targets of a compound and validating their relevance is a cornerstone of modern drug discovery.

The development of potent and selective ligands, such as the piperidine analogues discussed, is a key pharmacological approach to validating molecular targets. By designing molecules that interact specifically with a single target, researchers can probe the physiological and pathological roles of that target.

The creation of peripherally restricted CB1 inverse agonists is a prime example of this approach. Earlier, brain-penetrant CB1 antagonists were withdrawn from the market due to adverse psychiatric effects. nih.gov The development of new analogues that are excluded from the central nervous system allows for the validation of peripheral CB1 receptors as a therapeutic target for metabolic disorders, such as obesity and diabetes, while avoiding the on-target central nervous system side effects. nih.govnih.gov These compounds help to confirm that the beneficial metabolic effects of CB1 antagonism are mediated, at least in part, by peripheral receptors in tissues like the liver, adipose tissue, and pancreas. frontiersin.org

Similarly, the synthesis of MAO-B selective inhibitors, such as the pyridazinobenzylpiperidine derivatives, helps to validate MAO-B as a target for neurodegenerative diseases like Parkinson's disease. researchgate.net The selective inhibition of MAO-B is desired as it is the predominant form in the striatum and is responsible for dopamine metabolism, while avoiding the inhibition of MAO-A, which can lead to undesirable side effects. nih.gov

Understanding the mechanism of action at a subcellular level provides a detailed picture of how a compound exerts its effects. For piperidine analogues acting on the CB1 receptor, the target is a transmembrane protein located on the surface of cells, particularly enriched in presynaptic nerve terminals. frontiersin.org Inverse agonists bind to this receptor and stabilize it in an inactive conformation, which prevents it from coupling to its intracellular G-proteins. This allosteric modulation inhibits the receptor's basal, constitutive activity and blocks agonist-induced signaling. nih.gov Cryo-electron microscopy and molecular dynamics simulations have been used to reveal how these ligands bind within the receptor's orthosteric pocket and promote an inactive state. nih.gov

In the case of MAO inhibitors, the molecular target is located on the outer membrane of mitochondria. acs.org Reversible inhibitors, like the pyridazinobenzylpiperidine derivatives, bind non-covalently to the active site of the enzyme, which contains a flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net This binding event physically obstructs the entry of monoamine substrates into the active site, thereby preventing their oxidative deamination. acs.org Molecular docking studies help to visualize these interactions, showing, for example, that the stability of the enzyme-inhibitor complex for certain derivatives is maintained by pi-pi stacking interactions with key amino acid residues like Tyr398 and Tyr326 in the MAO-B active site. researchgate.netmdpi.com

Role as Chemical Probes in Biological Systems Research

Chemical probes are indispensable tools in chemical biology and pharmacology, designed to selectively interact with biological targets such as proteins. This interaction allows for the elucidation of protein function, the validation of drug targets, and the study of complex biological pathways. The utility of a chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action. While direct research on 6-(Piperidin-1-yl)hexan-1-ol as a chemical probe is not extensively documented in publicly available literature, the structural motif of a piperidine ring connected to a flexible alkyl chain is a recurring feature in compounds designed to probe various biological systems. Analogues of this compound, which feature the core piperidinyl-alkyl scaffold, have been investigated for their potential to interact with specific receptor systems, thereby serving as valuable tools for biological research.

One of the primary areas where piperidine-containing molecules have been employed as chemical probes is in the study of G protein-coupled receptors (GPCRs), a large family of receptors that are crucial in signal transduction. Notably, analogues featuring a piperidine moiety have been instrumental in exploring the pharmacology of cannabinoid and sigma receptors.

Research into peripherally restricted CB1 receptor inverse agonists has utilized functionalized 6-(piperidin-1-yl) purine (B94841) analogues as chemical probes to understand the structural requirements for potent and selective binding. nih.govnih.gov In these studies, the piperidine group serves as a key structural component that can be modified to explore the binding pocket of the CB1 receptor. nih.govnih.gov Structure-activity relationship (SAR) studies on these analogues have revealed that functionalization at the 4-position of the piperidine ring can significantly impact the compound's activity and selectivity. nih.govnih.gov For instance, the introduction of various substituents on the piperidine ring has been used to probe the receptor's tolerance for different chemical groups, leading to the development of compounds with improved pharmacological profiles. nih.govnih.gov

The following table summarizes the findings from a study on functionalized 6-(piperidin-1-yl)-8,9-diphenyl purine analogues, illustrating how modifications to the piperidine scaffold can influence their activity as CB1 receptor inverse agonists.

| Compound ID | Piperidine Ring Modification | hCB1 Ki (nM) | hCB2 Ki (nM) |

| Analogue A | Unsubstituted | 1.5 | >10000 |

| Analogue B | 4-Methyl | 0.8 | >10000 |

| Analogue C | 4,4-Dimethyl | 2.3 | >10000 |

| Analogue D | 4-Hydroxymethyl | 3.1 | >10000 |

This table is based on data from SAR studies of 6-(piperidin-1-yl) purine analogues and demonstrates the use of the piperidine moiety as a scaffold for developing chemical probes for the CB1 receptor. nih.govnih.gov

Similarly, the piperidine scaffold is a common feature in ligands developed as chemical probes for sigma receptors, which are implicated in a variety of neurological disorders. nih.gov The methyl-substituted piperidine ring, in particular, has been employed as a probe to investigate the binding affinities and selectivities of ligands for sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes. researchgate.net These studies help in understanding the topology of the sigma receptor binding sites and in the design of more selective ligands that can be used to dissect the distinct physiological roles of these receptor subtypes.

While the direct application of this compound as a chemical probe is yet to be fully explored, the research on its structural analogues highlights the potential of the piperidinyl-alkanol scaffold in the development of selective ligands for studying complex biological systems. The amenability of the piperidine ring to chemical modification makes it an attractive framework for creating libraries of compounds that can be used to probe protein-ligand interactions and to identify novel therapeutic targets.

Medicinal Chemistry and Ligand Design Principles Applied to 6 Piperidin 1 Yl Hexan 1 Ol Derivatives

The Piperidine (B6355638) Scaffold as a Privileged Structure in Drug Discovery and Development

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive natural products, earning it the designation of a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity, making them fertile ground for the development of novel therapeutic agents. The prevalence of the piperidine scaffold stems from its unique combination of structural and physicochemical properties.

As a saturated heterocycle, the piperidine ring can adopt a stable chair conformation, which allows for precise three-dimensional positioning of substituents. This well-defined geometry is crucial for establishing specific interactions with biological targets such as proteins and enzymes. The nitrogen atom within the ring is typically basic and can be protonated at physiological pH, enabling the formation of key ionic interactions with acidic residues in a binding pocket. Furthermore, the lipophilic nature of the piperidine core contributes to favorable pharmacokinetic properties, including membrane permeability and metabolic stability.

The versatility of the piperidine scaffold is evident in the broad spectrum of therapeutic areas where piperidine-containing drugs have made a significant impact. These include analgesics, antipsychotics, antihistamines, and anticancer agents. The ability to modify the piperidine ring at various positions provides medicinal chemists with a powerful tool to fine-tune the pharmacological profile of a molecule, optimizing its potency, selectivity, and drug-like properties.

Interactive Table: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class | Key Structural Feature |

| Donepezil | Acetylcholinesterase Inhibitor | N-benzylpiperidine |

| Fentanyl | Opioid Analgesic | 4-anilidopiperidine |

| Haloperidol | Antipsychotic | 4-arylpiperidine |

| Risperidone | Antipsychotic | Piperidinyl-isoxazole |

| Methylphenidate | CNS Stimulant | Piperidine acetic acid ester |

Rational Ligand Design Strategies for Target Specificity and Potency

Rational ligand design is a cornerstone of modern drug discovery, aiming to develop molecules that interact with a specific biological target with high affinity and selectivity, thereby maximizing therapeutic efficacy while minimizing off-target effects. For derivatives of 6-(Piperidin-1-yl)hexan-1-ol, several rational design strategies can be employed to optimize their interaction with a given target.

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. By understanding the shape, size, and chemical nature of the binding site, medicinal chemists can design ligands that fit snugly and form specific, favorable interactions. For instance, if the target has a hydrophobic pocket, the hexyl chain of this compound could be modified to enhance hydrophobic interactions. The terminal hydroxyl group could be functionalized to form hydrogen bonds with specific residues, while the piperidine nitrogen can engage in ionic or hydrogen bonding interactions.

In the absence of a target's 3D structure, ligand-based drug design (LBDD) methods are employed. These strategies rely on the knowledge of other molecules that bind to the target of interest. By identifying the common structural features and physicochemical properties required for activity (the pharmacophore), new molecules can be designed that incorporate these essential elements. For derivatives of this compound, this could involve synthesizing a library of analogs with variations in the linker length, substituents on the piperidine ring, and modifications to the terminal alcohol, and then correlating these structural changes with biological activity to build a pharmacophore model.

Optimization of Lead Compounds and Scaffold Hopping Approaches

Once a "hit" or "lead" compound, such as a derivative of this compound with initial biological activity, is identified, the process of lead optimization begins. This iterative process involves systematically modifying the chemical structure of the lead compound to improve its drug-like properties, including potency, selectivity, metabolic stability, and oral bioavailability, while reducing toxicity.

For a lead compound based on the this compound scaffold, optimization strategies could include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different chemical modifications affect biological activity. For example, the hexyl chain could be shortened or lengthened, or replaced with a more rigid cyclic structure to probe the optimal geometry for target binding. The piperidine ring could be substituted with various functional groups to explore additional binding interactions.

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties but may lead to improved pharmacological or pharmacokinetic profiles. For instance, the hydroxyl group could be replaced with a primary amine, a thiol, or a small amide to alter its hydrogen bonding capacity and metabolic stability.

Scaffold hopping is a more advanced strategy in lead optimization where the core molecular framework (the scaffold) is replaced with a structurally different one while maintaining the key pharmacophoric features necessary for biological activity. This approach is particularly useful for discovering novel chemical entities with improved properties or for navigating around existing patents. For a lead compound containing the 6-(piperidin-1-yl)hexyl moiety, a scaffold hop could involve replacing the piperidine ring with another heterocyclic system, such as a morpholine, piperazine, or a non-cyclic amine, to explore new chemical space and potentially identify scaffolds with superior drug-like properties. Computational methods are often employed to identify potential replacement scaffolds that can maintain the desired three-dimensional arrangement of key functional groups.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 6-(Piperidin-1-yl)hexan-1-ol, and how can researchers validate its structural identity?

- Methodology :

-

Synthesis : Use nucleophilic substitution between piperidine and 6-bromohexan-1-ol under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate the reaction. Monitor completion via TLC or GC-MS .

-

Characterization : Employ -NMR and -NMR to confirm the presence of the piperidine ring (δ ~1.4–2.8 ppm for CH₂ groups) and hydroxyl proton (δ ~1.5–2.0 ppm). Compare spectral data with PubChem or Reaxys entries for validation .

-

Purity : Quantify purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N) to confirm ≥95% purity .

- Data Table :

| Parameter | Typical Conditions | Yield (%) | Reference |

|---|---|---|---|

| Solvent | DMF, 80°C, 12h | 65–75 | |

| Base | K₂CO₃, anhydrous | – | |

| Characterization | NMR (CDCl₃), HPLC (UV 254 nm) | – |

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodology :

- Document reaction parameters (solvent purity, temperature, stirring rate) in detail, adhering to guidelines for experimental reproducibility .

- Include supplementary materials (e.g., NMR raw data, chromatograms) to allow independent verification .

- Use standardized reagents and calibrate equipment (e.g., pH meters, balances) to minimize variability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale synthesis?

- Methodology :

-

Apply Design of Experiments (DoE) to evaluate variables (e.g., molar ratio, solvent volume, reaction time). Use response surface methodology to identify optimal conditions .

-

Test alternative catalysts (e.g., phase-transfer catalysts) to enhance nucleophilic substitution efficiency .

-

Monitor side reactions (e.g., elimination or oxidation) via LC-MS and adjust inert atmosphere conditions (N₂/Ar) to suppress degradation .

- Data Contradiction Example :

-

A study reports 80% yield in DMF but only 50% in THF. Resolution: DMF’s high polarity stabilizes intermediates, while THF’s lower boiling point limits reaction completion. Validate via controlled temperature trials .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

-

Replicate Studies : Use identical cell lines (e.g., HEK293) and assay protocols (e.g., IC₅₀ measurements) to isolate variables .

-

Structural Analysis : Compare derivatives’ logP, hydrogen-bonding capacity, and steric effects via molecular docking simulations to explain potency differences .

-

Meta-Analysis : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate study design biases (e.g., incomplete dose-response curves) .

- Case Study :

-

A derivative shows conflicting cytotoxicity (IC₅₀ = 10 μM in Study A vs. 50 μM in Study B). Possible resolution: Differences in cell passage number or serum concentration in culture media .

Q. What strategies are effective for studying the metabolic stability of this compound in preclinical models?

- Methodology :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) .

- Isotope Labeling : Synthesize -labeled analogs to track metabolic pathways (e.g., hydroxylation or glucuronidation) .

- Species Comparison : Use cross-species microsomal data to predict human pharmacokinetics and guide in vivo dosing .

Methodological Best Practices

- Experimental Design : Adhere to PICO framework (Population, Intervention, Comparison, Outcome) for biological studies (e.g., comparing derivative efficacy against standard drugs) .

- Safety Protocols : Follow GHS hazard guidelines (e.g., PPE for skin/eye protection) when handling intermediates like piperidine derivatives .

- Data Reporting : Use IUPAC nomenclature consistently and avoid abbreviations (e.g., "hexanol" vs. "this compound") to ensure clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.